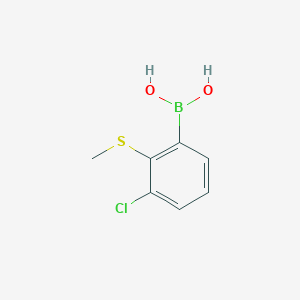

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid

Vue d'ensemble

Description

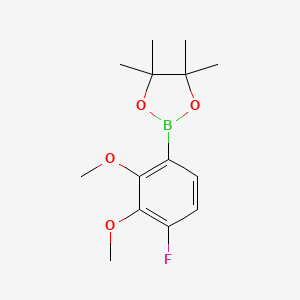

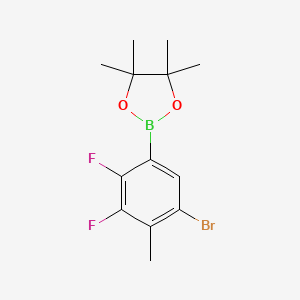

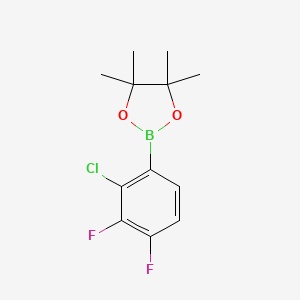

“3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid” is a chemical compound with the CAS Number: 2121512-05-6 . It has a molecular weight of 200.04 . The IUPAC name for this compound is (3-fluoro-2-methyl-6-(methylthio)phenyl)boronic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10BFO2S/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4,11-12H,1-2H3 .Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Enzyme-Free Glucose Sensing

A notable application is in the development of materials for enzyme-free glucose sensing. For example, a study introduced a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing under physiological conditions. The fluoro-containing phenylboronic acid moiety plays a crucial role in glucose recognition, highlighting the potential of fluoro-substituted phenylboronic acids in biosensing applications (Bao et al., 2021).

Synthesis of Organic Compounds

In organic synthesis, fluoro-substituted phenylboronic acids serve as intermediates. For instance, a practical synthesis route for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, involves a cross-coupling reaction of fluoro-substituted iodobenzene with phenylboronic acid, demonstrating the utility of fluoro-substituted phenylboronic acids in synthesizing complex organic molecules (Qiu et al., 2009).

Analytical Applications

Fluoro-substituted phenylboronic acids also find applications in analytical chemistry. A study investigating the adsorption mechanism of phenylboronic acids on surfaces utilized fluoro and formyl analogs to elucidate the influence of substituent type and position. The research provided valuable insights into the adsorption behaviors of these compounds, which could inform the design of sensors and analytical devices (Piergies et al., 2013).

Modulation of Optical Properties

Furthermore, the modulation of optical properties in materials science is another application area. A study demonstrated the structure-function relationship for optical modulation using phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. The research highlighted how the molecular structure of phenyl boronic acids influences the optical properties of carbon nanotubes, suggesting applications in the development of optical sensors and devices (Mu et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids and their derivatives are known to interact with their targets through the boron atom, which can form reversible covalent bonds with hydroxyl groups present in biological molecules . This allows them to modulate the activity of their targets.

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura coupling, a type of palladium-catalyzed cross-coupling reaction, which is a key step in many synthetic pathways .

Action Environment

The action, efficacy, and stability of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by factors such as temperature and pH . Additionally, the presence of other molecules that can interact with the boronic acid or its target can also influence its action and efficacy.

Analyse Biochimique

Biochemical Properties

This suggests that 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid may interact with various enzymes and proteins in the context of these reactions .

Molecular Mechanism

In the context of Suzuki–Miyaura coupling, boronic acids are known to undergo transmetalation, a process where they are transferred from boron to palladium . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

Propriétés

IUPAC Name |

(3-fluoro-2-methyl-6-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2S/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRSRGBPTCQHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1C)F)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301197962 | |

| Record name | Boronic acid, B-[3-fluoro-2-methyl-6-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121512-05-6 | |

| Record name | Boronic acid, B-[3-fluoro-2-methyl-6-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-fluoro-2-methyl-6-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.